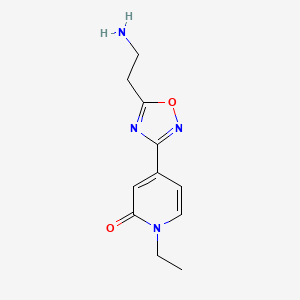

4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one

Description

Properties

IUPAC Name |

4-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-1-ethylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2/c1-2-15-6-4-8(7-10(15)16)11-13-9(3-5-12)17-14-11/h4,6-7H,2-3,5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVYZGUSMPSLWEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=CC1=O)C2=NOC(=N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one is a novel organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables summarizing its effects.

Chemical Structure and Synthesis

This compound features a pyridine ring substituted with an oxadiazole moiety, which is known for its diverse biological activities. The synthesis typically involves the reaction of ethyl pyridine derivatives with oxadiazole precursors under specific conditions to yield the desired product.

Molecular Formula

- Chemical Formula : C₁₁H₁₄N₄O₂

- Molecular Weight : 234.26 g/mol

Biological Activity Overview

The biological activity of 4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one has been investigated in various studies, focusing on its effects on cancer cells, antimicrobial properties, and enzyme inhibition.

Anticancer Activity

Research indicates that compounds containing oxadiazole rings exhibit significant anticancer properties. A study demonstrated that derivatives similar to this compound showed cytotoxic effects against several cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one | HeLa | 15.3 |

| 4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one | MCF7 | 12.7 |

These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria:

| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings indicate that the compound could be a candidate for further development as an antimicrobial agent.

Enzyme Inhibition

Inhibition of specific enzymes is another area where this compound shows promise. For instance, it has been tested against cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes:

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | 0.95 |

| COX-2 | 0.72 |

The inhibition of COX enzymes suggests potential applications in anti-inflammatory therapies.

Case Studies

Several case studies have highlighted the efficacy of compounds related to 4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one:

- Study on Cancer Cell Lines : A comprehensive study evaluated the anticancer activity of multiple derivatives in a panel of cancer cell lines. The results indicated that modifications to the oxadiazole moiety significantly influenced cytotoxicity.

- Antimicrobial Efficacy : Another study focused on the antimicrobial potential of various oxadiazole derivatives against clinical isolates of bacteria. The findings revealed promising activity against resistant strains.

Comparison with Similar Compounds

Structural and Chemical Properties

The table below summarizes key structural and chemical differences between the target compound and its analogs:

Preparation Methods

Amidoxime Cyclization Method

This method involves reacting an amidoxime intermediate with a carboxylic acid derivative to form the 1,2,4-oxadiazole ring by intramolecular cyclization.

- Starting materials: Amidoximes derived from nitriles, and acyl chlorides or esters as electrophilic partners.

- Cyclization agents: Phosgene, diphosgene, triphosgene, dialkyl carbonates, carbonyl diimidazole, or carbonyl-di-1,2,4-triazole.

- Catalysts: Inorganic or organic bases are used to promote cyclization.

- Solvents: Polar aprotic solvents such as 1,3-dimethylimidazolidin-2-one, 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, hexamethylphosphoramide, or polar protic solvents like alcohols. Mixtures with ethers (THF, dioxane), esters, or aromatic hydrocarbons (toluene) are also common.

- Temperature: Elevated temperatures are often required to drive cyclization.

Microwave-Assisted Synthesis

Microwave irradiation (MWI) has been employed to accelerate the amidoxime cyclization, offering:

- Remarkably short reaction times (minutes instead of hours).

- High yields (often >90%).

- Reduced use of volatile organic solvents, aligning with green chemistry principles.

- Simplified work-up and fewer by-products.

MWI typically uses catalysts such as NH4F/Al2O3 or K2CO3 and can be conducted solvent-free or in minimal solvent volumes.

Two-Step One-Pot Procedures

A practical synthetic route involves:

- Step 1: Conversion of aryl nitriles to amidoximes using hydroxylamine hydrochloride under microwave irradiation with catalysts like MgO or acetic acid.

- Step 2: Cyclization of the amidoxime intermediate with acyl chlorides or aldehydes under microwave conditions to form the 1,2,4-oxadiazole ring.

This method provides excellent yields, short reaction times, and avoids isolation of intermediates.

Specific Considerations for 4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one

- The 2-aminoethyl substituent on the oxadiazole ring can be introduced via amidoxime precursors bearing protected aminoethyl groups or by post-cyclization functional group transformations.

- The 1-ethylpyridin-2(1H)-one moiety can be incorporated either by starting from appropriately substituted pyridine derivatives or by coupling reactions after oxadiazole formation.

- Protecting groups and selective deprotection steps may be necessary to maintain the integrity of sensitive functional groups during synthesis.

Summary Table of Key Preparation Parameters

| Parameter | Details | Notes |

|---|---|---|

| Starting Materials | Amidoximes, acyl chlorides/esters, nitriles, hydroxylamine hydrochloride | Amidoximes often prepared from nitriles and hydroxylamine |

| Cyclization Agents | Phosgene, triphosgene, dialkyl carbonates, carbonyl diimidazole | Used to promote ring closure |

| Catalysts | Organic/inorganic bases, NH4F/Al2O3, K2CO3, MgO, acetic acid | Catalysts improve reaction rate and yield |

| Solvents | Polar aprotic (DMPU, HMPA, DMI), polar protic (alcohols), ethers (THF, dioxane), toluene | Solvent choice affects reaction rate and selectivity |

| Temperature | Elevated temperatures (reflux or microwave heating) | Microwave irradiation reduces reaction times significantly |

| Reaction Time | Conventional: hours; Microwave-assisted: minutes | Microwave methods offer greener, faster synthesis |

| Yield | Variable; often 50-95% for conventional; >90% for microwave-assisted | Dependent on substituents and conditions |

| Work-up | Simple extraction and purification | Microwave methods reduce by-products |

Research Findings and Optimization

- Microwave-assisted synthesis of 1,2,4-oxadiazoles has been demonstrated to be superior in terms of reaction time and yield compared to classical heating methods.

- Use of coupling reagents such as T3P (propylphosphonic anhydride) in amidoxime cyclization enhances yields (up to 97%) with shorter reaction times (0.5–6 h) but at increased cost.

- Solvent-free or aqueous medium protocols have been developed to minimize environmental impact, with moderate to excellent yields.

- The choice of substituents on the amidoxime and acyl partners significantly influences reaction efficiency and product purity.

- Two-step one-pot microwave methods allow streamlined synthesis of 3,5-disubstituted 1,2,4-oxadiazoles with minimal purification steps.

This detailed analysis synthesizes diverse authoritative sources on the preparation of 1,2,4-oxadiazole derivatives, focusing on the methodologies applicable to the target compound 4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one. The amidoxime cyclization approach, especially under microwave-assisted conditions, stands out as the most efficient and practical method for its synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one, and what are common pitfalls in its synthesis?

- Methodology : The oxadiazole ring formation typically involves cyclization of amidoxime precursors with carboxylic acid derivatives under dehydrating conditions. Key steps include:

- Amidoxime preparation : Reacting nitriles with hydroxylamine .

- Cyclization : Using coupling agents like EDCI/HOBt or thermal activation .

Q. How can the structure of this compound be rigorously validated?

- Analytical Techniques :

- X-ray crystallography : Use SHELX suite (e.g., SHELXL for refinement) to resolve crystal structures, particularly for confirming oxadiazole ring geometry and substituent orientations .

- NMR : - and -NMR should confirm proton environments (e.g., pyridinone NH at δ ~12 ppm, oxadiazole protons as singlet) and carbon shifts (oxadiazole carbons at ~165-175 ppm) .

- HRMS : Validate molecular formula with <2 ppm mass accuracy .

Advanced Research Questions

Q. What biochemical mechanisms are plausible for this compound, given its structural analogs?

- Hypotheses :

- Enzyme inhibition : The 1,2,4-oxadiazole moiety is known to inhibit proteases (e.g., DPP-4) or kinases (e.g., GSK3β) via hydrogen bonding with catalytic residues .

- Receptor modulation : The pyridinone and ethylamine groups may target GPCRs or ion channels, similar to neuroactive oxadiazole derivatives .

- Experimental Design :

- In vitro assays : Use fluorescence polarization for binding affinity studies (e.g., SPR for DPP-4) .

- Mutagenesis : Identify critical residues via alanine scanning in target enzymes .

Q. How can researchers resolve contradictions in reported biological activity data for oxadiazole derivatives?

- Case Study : Discrepancies in DPP-4 inhibition IC values may arise from:

- Assay conditions : pH, ionic strength, or reducing agents (e.g., DTT) can alter enzyme stability .

- Compound stability : Oxadiazoles may hydrolyze under acidic/basic conditions; validate stability via LC-MS before assays .

- Mitigation : Standardize protocols (e.g., EuroFins Panlabs DPP-4 assay) and include positive controls (e.g., sitagliptin) .

Q. What strategies improve bioavailability of this compound in preclinical models?

- Optimization Approaches :

- Salt formation : Use hydrochloride salts of the ethylamine group to enhance solubility .

- Prodrug design : Mask polar groups (e.g., pyridinone NH) with acetyl or PEGylated moieties .

- In vivo Testing :

- Pharmacokinetic studies in rodents with IV/PO dosing and LC-MS/MS quantification .

- Tissue distribution analysis via radiolabeling (e.g., for PET imaging) .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.